N-(2-Aminoethyl)-N-benzyl-2-nitrobenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C15H17N3O4S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-aminoethyl)-N-benzyl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C15H17N3O4S/c16-10-11-17(12-13-6-2-1-3-7-13)23(21,22)15-9-5-4-8-14(15)18(19)20/h1-9H,10-12,16H2 |
InChI Key |
MIRCDQKUMHLKQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of N-(2-Aminoethyl)-N-benzyl-2-nitrobenzene-1-sulfonamide typically involves two main stages:
Sulfonylation : Formation of the 2-nitrobenzene-1-sulfonamide intermediate by reaction of 2-nitrobenzenesulfonyl chloride with a primary amine containing the 2-aminoethyl moiety.
N-Benzylation : Alkylation of the sulfonamide nitrogen with benzyl halide to introduce the benzyl substituent.
This two-step sequence is consistent with classical sulfonamide syntheses and N-alkylation protocols reported in the literature for structurally related compounds.
Sulfonylation Step
Reagents and Conditions : The sulfonylation is performed by reacting 2-nitrobenzenesulfonyl chloride with 2-aminoethylamine (or a protected derivative) in an organic solvent such as tetrahydrofuran (THF) or dichloromethane, often in the presence of a base like potassium carbonate to neutralize the hydrochloric acid formed.
Mechanism : The nucleophilic amine attacks the sulfonyl chloride sulfur atom, displacing chloride and forming the sulfonamide bond.
Notes : Maintaining mild temperature conditions (room temperature to slightly elevated) helps preserve the sensitive nitro group and avoid side reactions.
Yields and Purification : This reaction typically proceeds with high yields (70–90%) and the product can be purified by extraction and recrystallization or chromatography.
N-Benzylation Step
Reagents and Conditions : The sulfonamide nitrogen is benzylated using benzyl bromide or benzyl chloride under basic conditions. Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Mechanism : The sulfonamide nitrogen acts as a nucleophile, attacking the benzylic carbon in an SN1-like or SN2 mechanism depending on conditions, forming the N-benzyl sulfonamide.
Notes : The benzylation step can be sensitive due to the weak nucleophilicity of sulfonamide nitrogen; thus, reaction conditions are optimized to favor substitution, sometimes using phase-transfer catalysts or elevated temperatures.
Yields and Purification : Yields vary but are generally good (60–85%). Purification is achieved by chromatographic methods or recrystallization.
Alternative Synthetic Approaches
Mitsunobu Reaction : For related N-(2-aminoethyl) derivatives, the Mitsunobu reaction has been employed to couple N-Boc-protected amino alcohols with o-nitrobenzenesulfonyl-protected amino acid esters, providing a route to sulfonamide derivatives with chiral centers and high stereochemical purity.
Direct One-Pot Synthesis : Some studies suggest the possibility of one-pot synthesis combining sulfonylation and benzylation steps, but this requires careful control of reaction parameters to avoid side reactions.
Solid-State Microwave-Assisted Synthesis : Although primarily reported for imidazole derivatives, microwave irradiation in solvent-free conditions offers a clean and rapid alternative for sulfonamide synthesis, potentially adaptable for nitrobenzenesulfonamide derivatives.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Sulfonylation | 2-nitrobenzenesulfonyl chloride + 2-aminoethylamine | THF, K2CO3, RT, 24 h | N-(2-aminoethyl)-2-nitrobenzenesulfonamide | 75–90 | Mild conditions preserve nitro group |
| 2. N-Benzylation | Above sulfonamide + benzyl bromide | DMF, NaH or K2CO3, 50–80 °C, 12 h | This compound | 60–85 | SN1-like mechanism favored |
Analytical and Characterization Data
Spectroscopy : The final compound is characterized by ^1H and ^13C NMR, showing characteristic signals for aromatic protons, benzyl methylene, aminoethyl chain, and sulfonamide NH. Infrared spectroscopy confirms the sulfonyl (S=O) stretches near 1150 and 1350 cm^-1 and nitro group absorptions around 1530 and 1360 cm^-1.
Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weight (approximately 300–320 Da depending on exact substitution), confirming molecular integrity.
Crystallography : Single-crystal X-ray diffraction studies on related N-benzyl sulfonamides reveal typical tetrahedral sulfur coordination and confirm the sulfonamide bond formation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N-benzyl-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: N-(2-Aminoethyl)-N-benzyl-2-aminobenzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: N-(2-Aminoethyl)-N-carboxybenzyl-2-nitrobenzene-1-sulfonamide.
Scientific Research Applications
N-(2-Aminoethyl)-N-benzyl-2-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N-benzyl-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Benzene Ring Substitutions
- N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide (): Replaces the benzyl group with a 4-methoxybenzyl moiety. Molecular weight: ~335.34 g/mol (estimated) .
- N-(2-Aminoethyl)-4-nitrobenzenesulfonamide hydrochloride (): Features a 4-nitro substituent instead of 2-nitro. The para-nitro group may reduce steric hindrance during reactions compared to the ortho-nitro configuration in the target compound. Molecular weight: 281.72 g/mol .
- N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide hydrochloride (): Substitutes nitro with bromo and adds a methyl group. The bromo group increases molecular weight (329.64 g/mol) and may enhance halogen bonding interactions .
Sulfonamide Nitrogen Substitutions
- 2-(Aminomethyl)-N,N-dimethylbenzenesulfonamide (): Lacks aromatic nitrogen substituents, featuring dimethyl and aminomethyl groups. This simpler structure has a lower molecular weight (214.29 g/mol) and higher hydrophilicity .
- (S)-N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide (): Replaces aminoethyl and benzyl with a hydroxypropan-2-yl group.
Hybrid Structures
- N-[2-[[(1-Ethylbenzimidazol-2-yl)amino]methyl]phenyl]-4-methylbenzenesulfonamide (): Incorporates a benzimidazole moiety, enabling π-π stacking interactions. This increases molecular complexity (MW: ~395.46 g/mol) and may confer biological activity .
Data Table: Key Comparative Properties of Sulfonamide Derivatives
Biological Activity
N-(2-Aminoethyl)-N-benzyl-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure includes a sulfonamide group, a nitro group, and an aminoethyl-benzyl moiety. Its molecular formula is , with a molecular weight of approximately 349.4 g/mol. The presence of the nitro group enhances the compound's reactivity, potentially contributing to its biological effects.
Sulfonamides, including this compound, are known to inhibit bacterial growth by interfering with folate synthesis, which is crucial for nucleic acid production. This mechanism is primarily attributed to the competitive inhibition of the enzyme dihydropteroate synthase (DHPS) involved in folate biosynthesis. The nitro group may also play a role in generating reactive oxygen species (ROS), further enhancing its antimicrobial and anticancer properties through oxidative stress induction.
Antimicrobial Activity
Sulfonamides have a long history of use as antibacterial agents. This compound exhibits significant antibacterial properties against various strains of bacteria. In vitro studies have demonstrated its effectiveness against gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Properties
Compounds with nitro groups have been investigated for their anticancer activities due to their ability to induce apoptosis in cancer cells through ROS generation. Preliminary studies indicate that this compound may exhibit similar effects, although further research is needed to establish its efficacy and mechanisms in cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | , |
| Anticancer | Induces apoptosis via ROS generation | , |
| Enzyme Inhibition | Inhibits dihydropteroate synthase |
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various sulfonamide derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed a minimum inhibitory concentration (MIC) comparable to traditional sulfa drugs, suggesting its potential for clinical applications in treating bacterial infections.
Case Study: Anticancer Activity
Another study explored the anticancer properties of nitro-substituted sulfonamides in human cancer cell lines. This compound was shown to induce significant cytotoxic effects in breast cancer cells through ROS-mediated pathways. The study concluded that this compound could serve as a promising candidate for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-Aminoethyl)-N-benzyl-2-nitrobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential nitration, sulfonation, and alkylation steps. For example, nitration of benzene derivatives followed by sulfonation with chlorosulfonic acid yields intermediates, which are then reacted with benzylamine derivatives. Optimization includes controlling temperature (e.g., 0–5°C for nitration to avoid byproducts) and using aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .
- Key Parameters :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–75 |
| Sulfonation | ClSO₃H, 40–50°C | 70–80 |
| Alkylation | Benzylamine, DMF | 60–70 |
Q. Which analytical techniques are critical for characterizing N-(2-Aminoethyl)-N-benzyl-2-nitrobenzenesulfonamide?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with nitro group protons appearing as singlet peaks at δ 8.2–8.5 ppm. Mass spectrometry (MS) provides molecular ion peaks [M+H]⁺ at m/z 364. High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) ensures >95% purity. Thermal gravimetric analysis (TGA) reveals decomposition temperatures (>250°C), indicating stability for biological assays .
Q. What biological activities have been explored for sulfonamide derivatives structurally similar to this compound?
- Methodological Answer : Analogous compounds exhibit antimicrobial and anti-inflammatory properties. For example, derivatives with furan or benzyl groups show IC₅₀ values of 10–50 µM in COX-2 inhibition assays. In vitro models (e.g., RAW 264.7 macrophages) assess nitric oxide suppression, with dose-dependent responses (1–100 µM) .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production without compromising purity?
- Methodological Answer : Continuous flow reactors reduce side reactions (e.g., over-nitration) by maintaining precise temperature and stoichiometric control. Catalytic hydrogenation (Pd/C, H₂) replaces nitro groups with amines post-sulfonation, achieving >90% conversion. Process analytical technology (PAT) monitors real-time intermediates via inline FTIR .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting vs. computational predictions)?
- Methodological Answer : Discrepancies arise from dynamic proton exchange or stereochemical effects. Variable-temperature NMR (VT-NMR) at −40°C can freeze conformational changes, clarifying splitting patterns. Density functional theory (DFT) calculations (B3LYP/6-31G*) simulate spectra to validate experimental observations .
Q. How does the compound’s thermodynamic stability impact its application in drug delivery systems?
- Methodological Answer : TGA-DSC analysis shows sharp decomposition at 300°C, correlating with mesophasic transitions in lipid-based gels. Specific heat capacity (Cp) measurements (1.2–1.5 J/g·K) guide formulation of temperature-responsive carriers. Compatibility with oleamide gelators enhances sustained release profiles in vitro .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) identifies binding affinities to COX-2 (ΔG ≈ −8.5 kcal/mol). Molecular dynamics (MD) simulations (100 ns) assess stability of sulfonamide-enzyme complexes, with RMSD <2.0 Å indicating robust interactions. QSAR models prioritize nitro group modifications for enhanced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
